![molecular formula C12H13ClN2O2 B12597491 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a chloro and methyl group on the pyridine ring, along with a propanoic acid ester moiety, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting materials may include a pyrrole derivative and a chlorinated pyridine derivative, which undergo cyclization in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
In industrial production, the synthesis may involve multi-step processes, including the preparation of intermediates, purification, and final esterification. The use of advanced techniques such as chromatography and crystallization ensures the isolation of the compound in its pure form .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the chloro and methyl groups on the pyridine ring.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester has been extensively studied for its potential applications in scientific research. Some of the key areas of research include:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, the compound has been investigated for its potential as a modulator of various biological pathways.
Medicine: The compound has shown potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as kinases and proteases, by binding to their active sites. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .
The compound’s ability to interact with specific receptors and signaling pathways also contributes to its biological effects. For example, it may bind to G-protein-coupled receptors (GPCRs) or ion channels, leading to the activation or inhibition of downstream signaling cascades .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents on the pyridine ring.
Pyridine derivatives: Compounds with a pyridine ring but lacking the fused pyrrole ring.
Pyrrole derivatives: Compounds with a pyrrole ring but lacking the fused pyridine ring.
The uniqueness of this compound lies in its fused bicyclic structure and the presence of specific functional groups, which contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C12H13ClN2O2 |
|---|---|
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
methyl 3-(6-chloro-3-methylpyrrolo[2,3-b]pyridin-1-yl)propanoate |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-7-15(6-5-11(16)17-2)12-9(8)3-4-10(13)14-12/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
RYLIAGIXLMODKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=C1C=CC(=N2)Cl)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


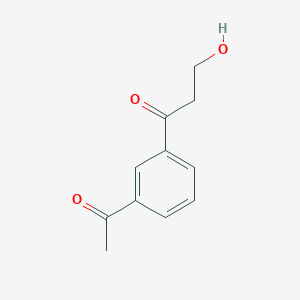
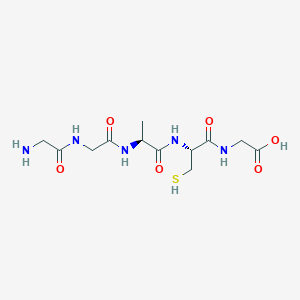
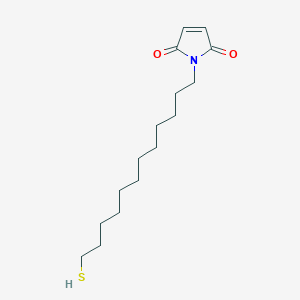
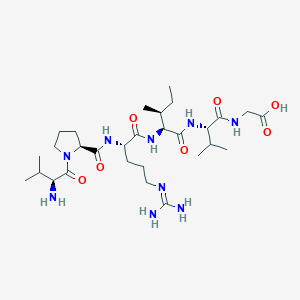
![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)
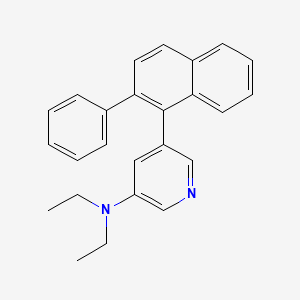

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)
![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)
